molecular formula C14H13BrO B1613135 1-(Bromomethyl)-2-(phenoxymethyl)benzene CAS No. 861319-72-4

1-(Bromomethyl)-2-(phenoxymethyl)benzene

Cat. No. B1613135
M. Wt: 277.16 g/mol
InChI Key: ZFUVUHSDHOZTIB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(phenoxymethyl)benzene, also known as BPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. BPPB is a benzyl bromide derivative that has been synthesized through various methods.

Mechanism Of Action

1-(Bromomethyl)-2-(phenoxymethyl)benzene is a reactive molecule that can undergo nucleophilic substitution reactions with various nucleophiles, including thiols and amines. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has been shown to react with glutathione, a major antioxidant in cells, leading to the depletion of intracellular glutathione levels. This reaction has been proposed as a mechanism for the cytotoxicity of 1-(Bromomethyl)-2-(phenoxymethyl)benzene.

Biochemical And Physiological Effects

1-(Bromomethyl)-2-(phenoxymethyl)benzene has been shown to induce apoptosis in various cancer cell lines, including human breast cancer cells and leukemia cells. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have shown that 1-(Bromomethyl)-2-(phenoxymethyl)benzene can inhibit tumor growth in mice.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Bromomethyl)-2-(phenoxymethyl)benzene in lab experiments is its high reactivity, which allows for the rapid formation of covalent bonds with nucleophiles. However, the cytotoxicity of 1-(Bromomethyl)-2-(phenoxymethyl)benzene can be a limitation, as it can lead to cell death and interfere with experimental results.

Future Directions

For research on 1-(Bromomethyl)-2-(phenoxymethyl)benzene include the development of new synthesis methods, the identification of new targets for 1-(Bromomethyl)-2-(phenoxymethyl)benzene, and the exploration of its potential as a therapeutic agent for cancer and other diseases. The use of 1-(Bromomethyl)-2-(phenoxymethyl)benzene as a fluorescent probe for the detection of reactive oxygen species in cells also holds promise for future research.

Scientific Research Applications

1-(Bromomethyl)-2-(phenoxymethyl)benzene has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

IUPAC Name

1-(bromomethyl)-2-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUVUHSDHOZTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625593
Record name 1-(Bromomethyl)-2-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-(phenoxymethyl)benzene

CAS RN

861319-72-4
Record name 1-(Bromomethyl)-2-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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